

An In-depth Technical Guide on 3-Acetylindolizine-1-carboxylic acid

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Compound of Interest

Compound Name: 3-Acetylindolizine-1-carboxylic acid

Cat. No.: B170074

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Introduction

3-Acetylindolizine-1-carboxylic acid is a heterocyclic organic compound featuring an indolizine core. Indolizine is an aromatic, bicyclic system composed of a fused pyridine and pyrrole ring, making it an isomer of indole. The presence of both an acetyl group and a carboxylic acid moiety on this scaffold suggests a molecule with potential for diverse chemical reactivity and applications in medicinal chemistry and materials science. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structure, properties, and potential utility.

Chemical Structure and Properties

The structural framework of **3-Acetylindolizine-1-carboxylic acid** consists of an indolizine ring system substituted at position 1 with a carboxylic acid group and at position 3 with an acetyl group. This arrangement of functional groups influences its chemical behavior and physical properties.

Physicochemical Properties

A summary of the key quantitative data for **3-Acetylindolizine-1-carboxylic acid** is presented in the table below for easy reference and comparison.

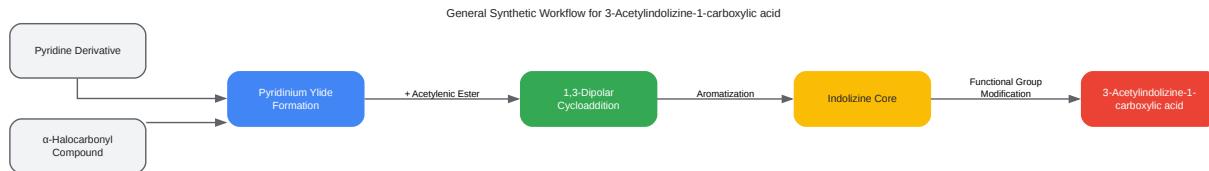
Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₃	[1] [2]
Molecular Weight	203.19 g/mol	[2]
CAS Number	22270-52-0	[1]
120221-69-4	[2]	
Appearance	Pale yellow to yellow crystalline powder	[1]
Melting Point	198-202 °C	[1]
Density	1.32 g/cm ³	[1]
Solubility	Soluble in organic solvents like DMSO, DMF; slightly soluble in water.	[1]
Storage	Store in a cool, dry, well-ventilated place, away from light.	[1] [2]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **3-Acetylindolizine-1-carboxylic acid** are not readily available in the provided search results, a general synthetic strategy can be inferred from established indolizine synthesis methods, such as the Tschitschibabin reaction. This typically involves the reaction of a pyridine derivative with an α -halocarbonyl compound, followed by cyclization.

Logical Synthesis Workflow

A plausible synthetic route for **3-Acetylindolizine-1-carboxylic acid** could involve the steps outlined in the diagram below. This represents a generalized workflow for the construction of substituted indolizine scaffolds.



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Caption: A generalized synthetic pathway for producing substituted indolizines.

Reactivity

The reactivity of **3-Acetylindolizine-1-carboxylic acid** is dictated by its three main components: the carboxylic acid group, the acetyl group, and the indolizine ring.

- **Carboxylic Acid Group:** This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.[3][4] Its acidity allows for salt formation with bases.[4]
- **Acetyl Group:** The carbonyl of the acetyl group is susceptible to nucleophilic attack, and the methyl protons are acidic, allowing for reactions such as aldol condensation.
- **Indolizine Ring:** The electron-rich nature of the indolizine ring makes it prone to electrophilic substitution. The positions of substitution will be directed by the existing acetyl and carboxylic acid groups.

Applications in Research and Drug Development

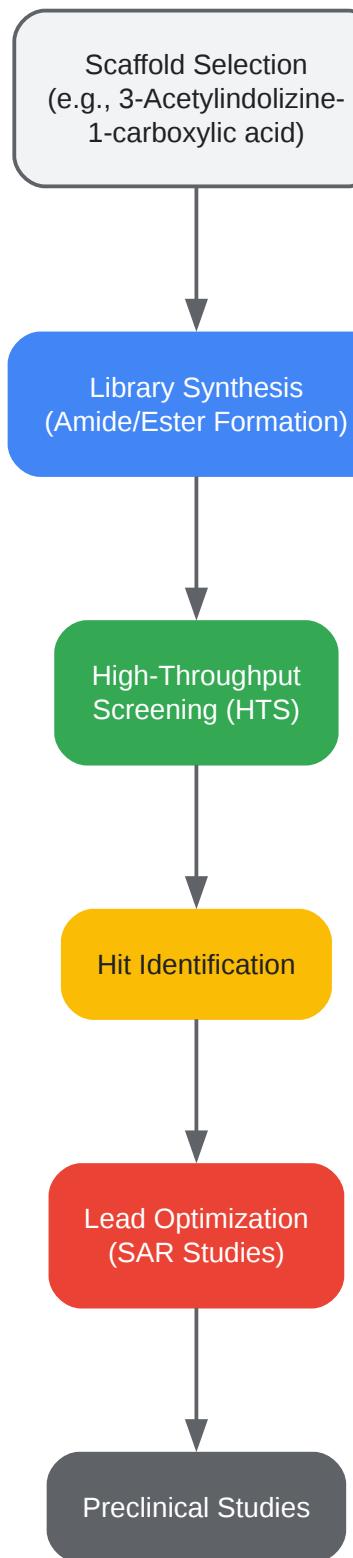
Indolizine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. While specific biological activities for **3-Acetylindolizine-1-carboxylic acid** are not extensively documented, related heterocyclic carboxylic acids have shown promise as inhibitors of various enzymes and receptors.[5][6]

The carboxylic acid moiety is a common feature in many drugs, often crucial for binding to biological targets.^{[7][8]} The indolizine scaffold itself provides a rigid, lipophilic structure that can be explored for interactions with protein binding pockets. Therefore, **3-Acetylindolizine-1-carboxylic acid** serves as a valuable building block or fragment for the synthesis of more complex molecules with potential therapeutic applications.^[1]

Potential Drug Discovery Workflow

The following diagram illustrates a logical workflow for how a compound like **3-Acetylindolizine-1-carboxylic acid** could be utilized in a drug discovery program.

Drug Discovery Workflow Utilizing an Indolizine Scaffold

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Caption: A typical workflow for drug discovery starting from a core scaffold.

Experimental Protocols

Given the utility of the carboxylic acid group for derivatization, a general protocol for amide bond formation is provided below. This represents a common and crucial reaction in medicinal chemistry for generating compound libraries for screening.

General Protocol for Amide Synthesis

- Activation of the Carboxylic Acid:
 - Dissolve 1 equivalent of **3-Acetylindolizine-1-carboxylic acid** in a suitable anhydrous solvent (e.g., DMF or CH_2Cl_2).
 - Add 1.1 equivalents of a peptide coupling agent (e.g., HATU, HBTU, or EDCI) and 1.2 equivalents of a base (e.g., DIPEA or triethylamine).
 - Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
- Amine Coupling:
 - To the activated ester solution, add 1.05 equivalents of the desired primary or secondary amine.
 - Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification:
 - Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO_3 solution), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Conclusion

3-Acetylindolizine-1-carboxylic acid is a versatile heterocyclic compound with a combination of functional groups that make it a valuable tool in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity provide a solid foundation for the design and synthesis of novel compounds with potential biological activity. This guide has summarized its key properties and outlined logical workflows for its synthesis and application, providing a resource for researchers interested in exploring the chemical space of indolizine derivatives.

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